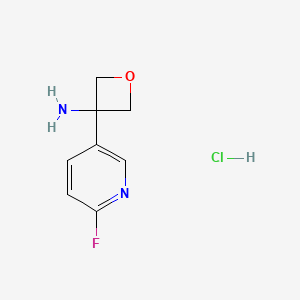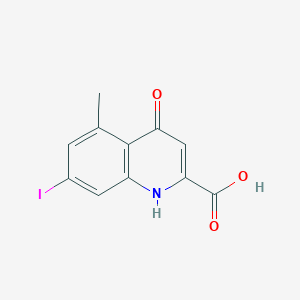
Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate is a chemical compound characterized by its unique structure, which includes a phenyl group, an azetidine ring, and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate typically involves multiple steps, starting with the formation of the azetidine ring. One common approach is the reaction of an appropriate pyridine derivative with an azetidine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with various enzymes can provide insights into their mechanisms of action.
Medicine: this compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological targets makes it a candidate for therapeutic interventions in diseases such as inflammation, cancer, and infectious diseases.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism by which Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Phenyl 6-(azetidin-1-yl)pyridin-2-ylcarbamate
Phenyl 6-(azetidin-1-yl)pyridin-4-ylcarbamate
Phenyl 6-(azetidin-1-yl)pyridin-5-ylcarbamate
Uniqueness: Phenyl 6-(azetidin-1-yl)pyridin-3-ylcarbamate stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure may confer distinct advantages in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C15H15N3O2 |
|---|---|
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
phenyl N-[6-(azetidin-1-yl)pyridin-3-yl]carbamate |
InChI |
InChI=1S/C15H15N3O2/c19-15(20-13-5-2-1-3-6-13)17-12-7-8-14(16-11-12)18-9-4-10-18/h1-3,5-8,11H,4,9-10H2,(H,17,19) |
Clé InChI |
PEJNKCVSNZSWSM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)C2=NC=C(C=C2)NC(=O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[[[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B15359357.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid,6-(trifluoromethoxy)-,methyl ester](/img/structure/B15359381.png)
![4-chloro-5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15359387.png)

![O-[(1-methylcyclobutyl)methyl]hydroxylamine](/img/structure/B15359393.png)


![2-[(E)-2,3-dimethylbut-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15359407.png)


